N-(4-{[(E)-{[N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][N-(4-ETHOXYPHENYL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE
Description
The compound N-(4-{[(E)-{[N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][N-(4-ETHOXYPHENYL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE is a structurally complex molecule featuring several pharmacologically relevant motifs:
- A 4,6-dimethylpyrimidin-2-yl group, a heterocyclic aromatic system commonly found in kinase inhibitors and antimicrobial agents.
- A sulfonamide linkage, a hallmark of sulfa drugs and enzyme inhibitors.
- An acetamide group attached to a phenyl ring, a functional group associated with bioactivity modulation.
Properties
IUPAC Name |
N-[4-[(E)-[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-ethoxyanilino)methylidene]amino]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O4S/c1-5-33-20-10-6-19(7-11-20)27-23(28-22-24-15(2)14-16(3)25-22)29-34(31,32)21-12-8-18(9-13-21)26-17(4)30/h6-14H,5H2,1-4H3,(H,26,30)(H2,24,25,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYGHAVBZKKSFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)NC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)/NC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-{[N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][N-(4-ETHOXYPHENYL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE involves multiple steps. The key starting materials include 4,6-dimethyl-2-pyrimidinamine and 4-ethoxyaniline. The reaction typically proceeds through a series of condensation and sulfonylation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Sulfonamide Formation
The sulfonamide bond between the phenyl group and the amino group is critical. Analogous reactions (e.g., in N(4)-Acetylsulfamethazine ) involve phenylsulfonyl chloride reacting with amines under basic conditions:
textPhenylsulfonyl chloride + Amine → Phenylsulfonamide + HCl
Key Reagents :
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Phenylsulfonyl chloride (sulfonating agent)
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Base (e.g., pyridine, triethylamine) for deprotonation
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Solvent : Dichloromethane or DMF
Acetamide Formation
The acetamide group is typically introduced via acetylation of a primary amine. For analogous compounds (e.g., N(4)-Acetylsulfamethazine ):
textAmine + Acetyl chloride → Acetamide + HCl
Reagents :
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Acetyl chloride or acetic anhydride
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Base (e.g., NaHCO₃) to neutralize HCl
Pyrimidine Ring Substitution
The 4,6-dimethylpyrimidin-2-yl group is likely synthesized via nucleophilic aromatic substitution. A common method involves:
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Halogenation : Introduction of a leaving group (e.g., Br) at position 2.
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Amination : Replacement of the halide with an amine.
Example Reaction :
text2-Bromopyrimidine + Amine → 2-Aminopyrimidine + HBr
Conditions :
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High temperature (e.g., reflux in DMF).
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Base (e.g., K₂CO₃) to deprotonate the amine.
Biological Activity
N-(4-{[(E)-{[N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][N-(4-ETHOXYPHENYL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₈N₆O₃S. The compound features a pyrimidine ring, sulfonamide group, and various amine functionalities that contribute to its biological properties.
Structural Features
| Component | Description |
|---|---|
| Pyrimidine ring | Contributes to biological activity |
| Sulfonamide group | Enhances solubility and bioavailability |
| Ethoxyphenyl moiety | Potentially increases lipophilicity |
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines.
- Case Study : A study evaluating a related sulfonamide compound demonstrated an IC50 of 1.61 µg/mL against breast cancer cells, suggesting that the sulfonamide moiety plays a critical role in cytotoxicity .
Antimicrobial Activity
Compounds containing sulfonamide groups are well-documented for their antimicrobial effects. Preliminary studies suggest that this compound may possess antibacterial properties.
- Research Findings : A related study found that sulfonamide derivatives exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in disease processes. For example, it might inhibit acetylcholinesterase (AChE), which is crucial in neurological disorders.
- Mechanism : The presence of the dimethylpyrimidine group is believed to enhance binding affinity to the enzyme's active site, thus inhibiting its function .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial protein synthesis by targeting ribosomal RNA.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antioxidant Properties : The presence of certain functional groups may confer antioxidant capabilities, aiding in cellular protection against oxidative stress .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Compounds containing pyrimidine derivatives have been extensively studied for their anticancer properties. The presence of the sulfonamide group in this compound enhances its potential as a chemotherapeutic agent by inhibiting specific enzymes involved in tumor proliferation. Research indicates that similar compounds may induce apoptosis in cancer cells by targeting the cell cycle and signaling pathways .
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Antimicrobial Properties :
- Sulfonamide derivatives have historically been used as antimicrobial agents. The incorporation of the 4,6-dimethylpyrimidin-2-yl moiety may enhance the compound's efficacy against various bacterial strains. Studies suggest that modifications to the sulfonamide structure can lead to improved antibacterial activity .
- Enzyme Inhibition :
Synthesis and Derivatives
The synthesis of N-(4-{[(E)-{[N'-(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO][N-(4-ETHOXYPHENYL)AMINO]METHYLIDENE}AMINO]SULFONYL}PHENYL)ACETAMIDE typically involves multi-step synthetic routes that include:
- Formation of the pyrimidine ring.
- Coupling reactions to introduce the ethoxyphenyl and sulfonamide groups.
- Final modifications to achieve the desired acetamide functionality.
These synthetic pathways are critical for developing analogs that may exhibit enhanced biological activity or reduced toxicity .
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- A study published in Medicinal Chemistry demonstrated that derivatives of pyrimidine-based compounds exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
- Antimicrobial Efficacy :
- Enzyme Inhibition Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural differences and inferred functional implications compared to analogs from the evidence:
Physicochemical Properties
- Solubility : The ethoxyphenyl group in the target compound likely reduces aqueous solubility compared to methoxy analogs () but improves lipid bilayer penetration .
- Stability : The amidine linkage (E-configuration) may enhance metabolic stability compared to acrylamide derivatives (), which are prone to Michael addition reactions .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can structural purity be ensured?
Methodological Answer: The synthesis involves multi-step reactions, including condensation, sulfonylation, and acetylation. Key steps:
- Condensation : React 4,6-dimethylpyrimidin-2-amine with 4-ethoxyphenyl isocyanate under anhydrous conditions to form the methylidene intermediate .
- Sulfonylation : Introduce the sulfonyl group using chlorosulfonic acid in dichloromethane at 0–5°C .
- Acetylation : Protect the terminal amine with acetic anhydride in the presence of a base (e.g., pyridine) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity Check Method |
|---|---|---|---|
| Condensation | 4,6-Dimethylpyrimidin-2-amine, DCM, RT | 65–70 | TLC (Rf = 0.45) |
| Sulfonylation | Chlorosulfonic acid, 0–5°C | 50–55 | NMR (δ 7.8–8.1 ppm) |
| Acetylation | Acetic anhydride, pyridine | 75–80 | HPLC (95%) |
Q. Which spectroscopic and computational methods are critical for structural characterization?
Methodological Answer: Use a combination of:
- NMR : Confirm aromatic protons (δ 6.8–8.2 ppm), sulfonyl group (δ 3.1–3.3 ppm), and acetyl group (δ 2.1 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]⁺ = calculated 498.2 g/mol) .
- IR Spectroscopy : Identify sulfonamide (1320–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches .
- Computational Validation : Optimize geometry using DFT (B3LYP/6-31G*) and compare experimental/theoretical spectra .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer: Follow standardized assays for antimicrobial and enzyme inhibition:
- Antimicrobial Activity : Use agar diffusion against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) at 50–200 µg/mL .
- Enzyme Inhibition : Test against human carbonic anhydrase II (HCA II) via stopped-flow CO₂ hydration assay .
- Dose-Response : Perform triplicate experiments with positive controls (e.g., fluconazole for fungi) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions and predict byproduct formation?
Methodological Answer: Apply quantum mechanics/molecular mechanics (QM/MM) and AI-driven tools:
- Reaction Path Search : Use GRRM17 software to map energy barriers for intermediates .
- COMSOL Multiphysics : Simulate heat transfer and mixing efficiency in sulfonylation to reduce side products .
- Machine Learning : Train models on historical reaction data (temperature, solvent, catalyst) to predict optimal yields .
Table 2: Predicted vs. Experimental Yields Using AI Models
| Parameter | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| Sulfonylation | 58 | 55 |
| Acetylation | 82 | 78 |
Q. How can structure-activity relationships (SAR) be systematically studied for modified analogs?
Methodological Answer:
- Analog Synthesis : Replace the 4-ethoxyphenyl group with 4-methoxy or 4-fluorophenyl variants .
- Bioactivity Profiling : Compare IC₅₀ values in enzyme assays and antimicrobial zones of inhibition .
- Hydrophobicity Analysis : Measure logP values (shake-flask method) to correlate with membrane permeability .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from ≥3 independent studies and apply Fisher’s exact test to identify outliers .
- Sensory-Chemical Linkage : Use PCA (Principal Component Analysis) to correlate bioactivity with structural descriptors (e.g., sulfonyl group polarity) .
- Dose-Response Reassessment : Validate activity thresholds using Hill slope models and adjust for batch-specific impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
